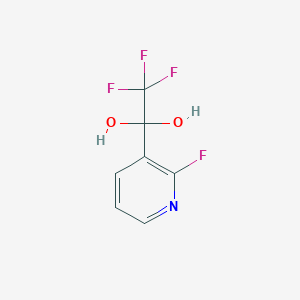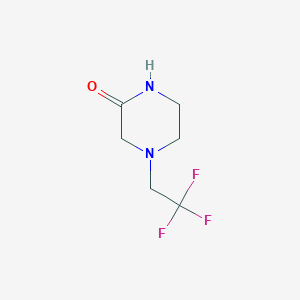
4-(2,2,2-Trifluoroethyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoroethyl)piperazin-2-one is a chemical compound with the molecular formula C6H9F3N2O. It is characterized by the presence of a trifluoroethyl group attached to a piperazin-2-one ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one typically involves the reaction of piperazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Advanced purification methods, including distillation and high-performance liquid chromatography, are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
4-(2,2,2-Trifluoroethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazin-2-one derivatives.
科学的研究の応用
4-(2,2,2-Trifluoroethyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals
作用機序
The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
- 4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid (hydrochloride)
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 3-(2,2,2-Trifluoroethyl)piperazin-2-one
Uniqueness
4-(2,2,2-Trifluoroethyl)piperazin-2-one is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of lipophilicity and reactivity, making it suitable for specialized research and industrial applications .
特性
分子式 |
C6H9F3N2O |
|---|---|
分子量 |
182.14 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroethyl)piperazin-2-one |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)4-11-2-1-10-5(12)3-11/h1-4H2,(H,10,12) |
InChIキー |
HFTRDEFTLFGKQB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=O)N1)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


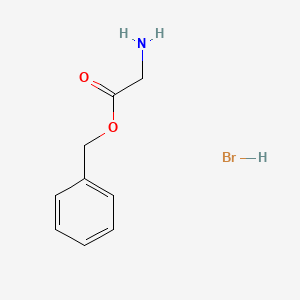
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
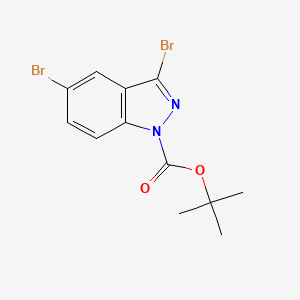

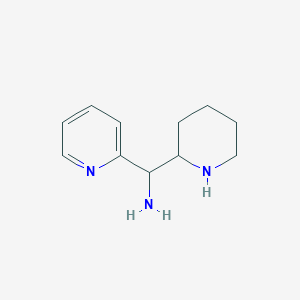
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
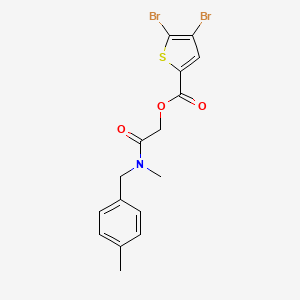
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
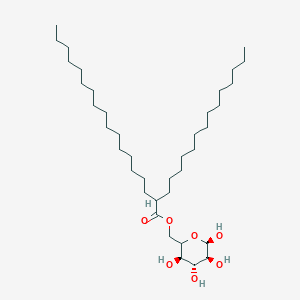
![Benzo[g]cinnoline](/img/structure/B12974435.png)
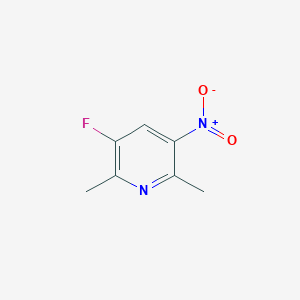
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)

